molecular formula C10H13NO4 B599671 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid CAS No. 685862-22-0

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid

Cat. No.: B599671
CAS No.: 685862-22-0
M. Wt: 211.217
InChI Key: WGBSTJVDAMNUSH-UHFFFAOYSA-N
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Description

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid is a synthetic organic compound that belongs to the class of pyridones. Pyridones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a pyridone ring substituted with a hydroxy group, a methyl group, and a butanoic acid side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid typically involves the following steps:

    Formation of the Pyridone Ring: The pyridone ring can be synthesized through a condensation reaction between an appropriate β-keto ester and an amine.

    Substitution Reactions: The hydroxy and methyl groups can be introduced through selective substitution reactions.

    Attachment of the Butanoic Acid Side Chain: The butanoic acid side chain can be attached via an alkylation reaction using a suitable alkyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The pyridone ring can be reduced to a pyridine ring under certain conditions.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of 4-(4-oxo-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid

    Reduction: Formation of 4-(4-hydroxy-6-methylpyridin-1(2H)-yl)butanoic acid

    Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid would depend on its specific biological target. Generally, compounds with a pyridone ring can interact with enzymes or receptors, modulating their activity. The hydroxy and methyl groups may enhance binding affinity, while the butanoic acid side chain can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-oxopyridine: Lacks the butanoic acid side chain and methyl group.

    6-methyl-2-oxopyridine: Lacks the hydroxy group and butanoic acid side chain.

    4-(4-hydroxy-2-oxopyridin-1(2H)-yl)butanoic acid: Lacks the methyl group.

Uniqueness

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the hydroxy, methyl, and butanoic acid groups can influence its reactivity, solubility, and potential interactions with biological targets.

Properties

IUPAC Name

4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-7-5-8(12)6-9(13)11(7)4-2-3-10(14)15/h5-6,12H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBSTJVDAMNUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10715875
Record name 4-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685862-22-0
Record name 4-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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